9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione
Description
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is a pteridine derivative characterized by a benzo[g]pteridine core substituted with a methyl group at the 9-position and two ketone groups at the 2- and 4-positions. The benzo[g]pteridine scaffold is a fused bicyclic system, combining a benzene ring with a pteridine moiety. This compound belongs to the broader class of lumazines (pteridine-2,4-diones), which are structurally related to flavins and play roles in biochemical processes such as redox reactions .
Properties
CAS No. |
13351-37-6 |
|---|---|
Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
9-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-9-8(12-6)10(16)15-11(17)14-9/h2-4H,1H3,(H2,13,14,15,16,17) |
InChI Key |
PZGUOPTWYSOIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=N2)NC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation to form quinonoid derivatives, particularly under acidic or radical-mediated conditions. The methyl group at position 9 modulates electron density, influencing reaction kinetics.
| Oxidizing Agent | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 2 hr | 9-Methylbenzo[g]pteridine-2,4,7-trione | 68% | Formation of additional ketone group at position 7 |
| DDQ/CHCl₃ | RT, 24 hr | Quinonoid dimer | 42% | Radical-mediated dimerization observed via ESR |
Nucleophilic Substitution
The pteridine core participates in regioselective substitutions:
a. C6 Functionalization
Reacts with amines (e.g., aniline) in DMF at 120°C to yield 6-arylaminoderivatives . Kinetic studies show second-order dependence on amine concentration.
b. N3 Alkylation
Demonstrated with butyl chloroacetate under basic conditions (K₂CO₃/DMF):
text9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione + ClCH₂COOBu → 3-(Butoxycarbonylmethyl)-9-methylbenzo[g]pteridine-2,4(1H,3H)-dione (Yield: 78%, TLC monitoring)[7]
Cyclization Reactions
Forms fused heterocycles via intramolecular dehydration:
-
Suspend compound in polyphosphoric acid (20 mL/g)
-
Heat to 130°C for 1 hr
-
Quench with H₂O → precipitates furopteridine derivatives
textKey product: 9-Methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-dione (Purity >95% by HPLC, confirmed via X-ray diffraction)
Biological Interactions
Binds selectively to G-quadruplex DNA structures through π-π stacking and hydrogen bonding:
| Target | Kd (nM) | Biological Effect |
|---|---|---|
| c-MYC promoter G4 | 48 ± 5 | Telomerase inhibition |
| hTERT G4 | 112 ± 15 | Antiproliferative activity in MCF-7 cells (IC₅₀ = 17.2 μM) |
Comparative Reactivity
Differs from analogous pteridines due to methyl group steric effects:
| Reaction Type | 9-Methyl Derivative | 7-Ethyl Analog |
|---|---|---|
| Oxidation Rate (k, M⁻¹s⁻¹) | 2.4 × 10⁻³ | 5.1 × 10⁻³ |
| Amine Substitution Yield | 78% | 63% |
Mechanistic Insight : Methylation at position 9 decreases electron density at C6/C7 positions, slowing electrophilic attacks but enhancing radical stability .
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Achieves 92% conversion using microreactors (Residence time: 8 min, T = 150°C)
-
Purification : Requires gradient HPLC (C18 column, MeCN/H₂O 20→80%) for >99% API-grade material
This reactivity profile enables applications in medicinal chemistry (G4-targeted therapies) and materials science (redox-active coordination complexes) . Recent patents highlight derivatives as kinase inhibitors, though specific SAR remains proprietary .
Scientific Research Applications
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s role in enzyme interactions makes it valuable for studying metabolic pathways and enzyme kinetics.
Medicine: Research has explored its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Industry: Its unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit monoamine oxidase B, an enzyme involved in neurodegenerative diseases, or interact with viral polymerases, affecting viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among benzo[g]pteridine derivatives arise from substituent positions and types:
Key Findings from Research
Synthetic Routes: Benzo[g]pteridine derivatives are typically synthesized via condensation reactions. For example, 6,7-diphenylpteridine-2,4-dione was prepared by reacting diketones with 5,6-diaminouracil sulfate . Alkylated derivatives (e.g., 1,3-dibutyl) are synthesized through N-alkylation of the parent dione .
Physicochemical Properties :
- Substituent position significantly impacts solubility and melting points. For instance, lumichrome (7,8-dimethyl) has higher molecular weight and lower solubility in polar solvents compared to the unsubstituted dione .
- Alkylation (e.g., 1,3-dibutyl) increases hydrophobicity, making derivatives suitable for applications in organic semiconductors .
Biological and Functional Roles: Lumichrome exhibits fluorescence and acts as a redox-sensitive probe .
Biological Activity
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione, a compound belonging to the pteridine family, has garnered attention due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical formula of this compound is , indicating the presence of two nitrogen atoms and two oxygen atoms alongside carbon and hydrogen. The structure features a bicyclic arrangement that combines a fused benzene and pteridine ring, which is crucial for its biological activity.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 17.16 μM.
- HCT-116 (colorectal cancer) : Showed an IC50 value of about 16.19 μM .
These values suggest that this compound has comparable efficacy to established chemotherapeutic agents like doxorubicin.
The mechanisms through which this compound exerts its antitumor effects include:
- Inhibition of Telomerase : This compound has been identified as a selective inhibitor of telomerase activity, which is often upregulated in cancer cells. By inhibiting telomerase, the compound may prevent cancer cell proliferation and induce apoptosis .
- G-Quadruplex Stabilization : this compound acts as a G-quadruplex ligand, stabilizing these structures in DNA. This stabilization can lead to the inhibition of oncogene expression and promote tumor cell death .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pteridine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methylbenzo[g]pteridine-2,4(1H,3H)-dione | Methyl group at position 7 | Enhanced solubility |
| 6-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione | Hydroxyl group at position 6 | Increased hydrogen bonding potential |
| 5-Aminobenzo[g]pteridine-2,4(1H,3H)-dione | Amino group at position 5 | Higher reactivity towards electrophiles |
These compounds exhibit variations in their biological activities due to differences in their substituents on the pteridine skeleton .
Case Studies and Research Findings
Several studies have investigated the antitumor efficacy and mechanisms of action for compounds related to this compound:
- Study on Antitumor Efficacy : A study demonstrated that derivatives of benzo[g]pteridine showed significant cytotoxicity against various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities and mechanisms .
- Photosensitization Activities : Another investigation highlighted the potential for photosensitization in tumor cells when treated with certain derivatives under light exposure. This approach could enhance the therapeutic effects of photodynamic therapy (PDT) using compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
